molecular formula C10H6F3NO B6249482 5-(trifluoromethyl)quinolin-4-ol CAS No. 1261845-42-4

5-(trifluoromethyl)quinolin-4-ol

Cat. No. B6249482
CAS RN: 1261845-42-4
M. Wt: 213.2
InChI Key:
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Description

“5-(trifluoromethyl)quinolin-4-ol” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It contains a benzene ring fused to a pyridine ring. Quinoline is an important scaffold for drug discovery and plays a major role in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “5-(trifluoromethyl)quinolin-4-ol” consists of a quinoline core with a trifluoromethyl group (-CF3) attached to the 5-position and a hydroxyl group (-OH) attached to the 4-position .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery . Therefore, the study and development of new quinoline derivatives, including “5-(trifluoromethyl)quinolin-4-ol”, may continue to be an active area of research in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(trifluoromethyl)quinolin-4-ol can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-chloro-5-nitrobenzoic acid", "ethyl trifluoroacetate", "sodium borohydride", "sodium hydroxide", "acetic acid", "ethanol", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-aminobenzoic acid using sodium borohydride in ethanol", "Step 2: Diazotization of 2-chloro-5-aminobenzoic acid with sodium nitrite and hydrochloric acid to form 2-chloro-5-nitroso-benzoic acid", "Step 3: Reaction of 2-chloro-5-nitroso-benzoic acid with ethyl trifluoroacetate in the presence of sodium bicarbonate to form 2-chloro-5-(trifluoromethyl)phenyl acetate", "Step 4: Hydrolysis of 2-chloro-5-(trifluoromethyl)phenyl acetate with sodium hydroxide to form 5-(trifluoromethyl)quinolin-4-ol", "Step 5: Purification of the product using sulfuric acid and magnesium sulfate" ] }

CAS RN

1261845-42-4

Product Name

5-(trifluoromethyl)quinolin-4-ol

Molecular Formula

C10H6F3NO

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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